SY-1365 Synthesis: 6-Methoxy Substituent Is Required for CDK7 Inhibitor Pharmacophore Integrity
6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-91-2) is the designated synthetic intermediate for SY-1365 (mevociclib), a covalent CDK7 inhibitor with Ki = 17.4 nM that is currently in clinical development (NCT03134638) [1]. SY-1365 was characterized as a first-in-class covalent CDK7 inhibitor that targets a cysteine outside the kinase domain, producing sustained and highly selective CDK7 inhibition [1]. The 6-methoxy group on the 2,3-dihydrobenzofuran core is a structural feature embedded in the final pharmacophore; replacement with 6-hydroxy (CAS not directly compared), 7-methoxy, or 3,6-dimethyl (CAS 41910-92-3) variants would fundamentally alter the electronic and steric properties of the inhibitor . In the published characterization, SY-1365 inhibited phosphorylation of Ser2, Ser5, and Ser7 at the CTD of RNA Polymerase II in a dose- and time-dependent manner across AML (THP1), triple-negative breast cancer (HCC70), and immortalized normal RPE-hTERT cell lines [1].
| Evidence Dimension | Designated intermediate for clinical-stage CDK7 inhibitor synthesis |
|---|---|
| Target Compound Data | CAS 41910-91-2: 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid — designated building block in SY-1365 synthesis route |
| Comparator Or Baseline | 3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-92-3); 6-Methoxybenzofuran-2-carboxylic acid (CAS 50551-61-6, fully aromatic analog); 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid |
| Quantified Difference | SY-1365 Ki (CDK7) = 17.4 nM; no published CDK7 inhibition data for analogs bearing alternative dihydrobenzofuran substitution patterns are available. The synthetic route fidelity requires CAS 41910-91-2 specifically. |
| Conditions | SY-1365: CDK7 biochemical kinase assay; cell-based target engagement assays in THP1, HCC70, RPE-hTERT lines; in vivo AML xenograft models [1] |
Why This Matters
For laboratories synthesizing or scaling SY-1365 or its derivatives, procurement of CAS 41910-91-2 is a route-fidelity requirement; substitution with any other dihydrobenzofuran carboxylic acid intermediate necessitates full synthetic route redevelopment and analytical revalidation.
- [1] Hu, S. et al. (2019) 'Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7', Cancer Research, 79(13 Supplement), Abstract 129. DOI: 10.1158/0008-5472.CAN-19-0119. View Source
